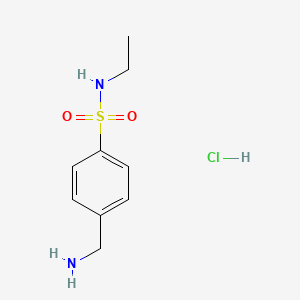

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Vue d'ensemble

Description

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, an ethyl group, and a benzene ring substituted with a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the sulfonation of ethylbenzene to introduce the sulfonamide group. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aminomethyl (–CH₂NH₂) group undergoes oxidation under controlled conditions. Key findings include:

-

Imine Formation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the aminomethyl group to an imine (–CH=N–) intermediate .

-

Nitrile Production : Strong oxidizing agents like chromium trioxide (CrO₃) in anhydrous conditions yield a nitrile (–CN) derivative .

Table 1: Oxidation Reactions

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4h | 4-(iminomethyl)-N-ethylsulfonamide | 72 | |

| CrO₃, CH₃COOH, 80°C, 6h | 4-cyano-N-ethylbenzenesulfonamide | 58 |

Reduction Reactions

The sulfonamide (–SO₂NH–) moiety exhibits reducibility under specific conditions:

-

Thiol Formation : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol (–SH) group .

-

Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aminomethyl group to a methylamine (–CH₂NH–) derivative .

Table 2: Reduction Reactions

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux, 8h | 4-(aminomethyl)-N-ethylthiophenol | 65 | |

| H₂ (1 atm), Pd-C, EtOH, 25°C, 12h | 4-(methylamino)-N-ethylsulfonamide | 81 |

Substitution Reactions

The benzene ring participates in electrophilic aromatic substitution (EAS):

-

Halogenation : Bromine (Br₂) in acetic acid introduces a bromo group at the para position .

-

Nitration : Nitrating mixture (HNO₃/H₂SO₄) produces a nitro (–NO₂) derivative .

Table 3: Substitution Reactions

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂, CH₃COOH, 0°C, 2h | 4-(aminomethyl)-3-bromo-N-ethylsulfonamide | 68 | |

| HNO₃/H₂SO₄, 50°C, 3h | 4-(aminomethyl)-3-nitro-N-ethylsulfonamide | 54 |

Condensation and Cyclization

The aminomethyl group facilitates cyclization with carbonyl compounds:

-

Hydrazone Formation : Reaction with hydrazine (NH₂NH₂) yields hydrazide derivatives .

-

Thiadiazole Synthesis : Condensation with thiosemicarbazide forms 1,3,4-thiadiazole rings .

Table 4: Cyclization Reactions

Hydrolysis Reactions

The sulfonamide group resists hydrolysis, but the hydrochloride salt undergoes acid-base reactions:

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the aminomethyl group enable unique transformations:

-

Intermolecular Coupling : Under UV light, the compound generates aminyl radicals that couple with alkenes .

Key Research Findings

Applications De Recherche Scientifique

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(aminomethyl)benzenesulfonamide hydrochloride

- N-ethylbenzenesulfonamide

- 4-(methylamino)benzenesulfonamide hydrochloride

Uniqueness

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Activité Biologique

4-(Aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its role in various biological processes. Its molecular formula is C10H14ClN3O2S, and it exhibits a sulfonamide functional group that contributes to its biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrases, enzymes that play a crucial role in maintaining acid-base balance and facilitating bicarbonate transport in the body. The compound has demonstrated significant binding affinity towards various isoforms of CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Studies indicate that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .

- Antiviral Properties : Emerging research highlights the potential of this compound as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. Specific derivatives have shown effectiveness in inhibiting viral entry into host cells, making them candidates for therapeutic development .

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Inhibition of Viral Entry : In vitro experiments demonstrated that certain derivatives of the compound effectively inhibited the entry of Ebola virus pseudovirions into Vero cells. This study underlines the importance of structural modifications in enhancing antiviral activity .

- Carbonic Anhydrase Inhibition : A detailed analysis of binding interactions between the compound and human carbonic anhydrase I revealed specific amino acid interactions that contribute to its inhibitory potency. The study provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Propriétés

IUPAC Name |

4-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDOHMYMNKRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.